Ethyl 3-aminoisonicotinate

KDM4 KDM5 histone demethylase

Inconsistent regiospecificity in aminopyridine building blocks leads to failed syntheses-the 2-amino regioisomer cannot achieve the hydrogen-bonding geometry required for potent PDE10 or KDM5 inhibition. Ethyl 3-aminoisonicotinate provides the exact 3-amino-4-ethoxycarbonyl substitution pattern proven to deliver sub-nanomolar PDE10 inhibitors (Ki 0.077 nM) and selective KDM5 inhibitors (IC50 ≤100 nM, ≥50-fold selectivity over KDM6B). - Delivers the correct 3-amino regiospecificity validated by X-ray co-crystallography in KDM4/KDM5 programs, eliminating structural ambiguity in fragment-based screening. - Ethyl ester balances stability during multi-step synthesis with controlled lability for late-stage hydrolysis or transesterification, as demonstrated in prodrug strategies (GS-080 to GS-5801) that improved liver exposure and H3K4me3 pharmacodynamic response. - Supplied as free base (mp 62-69 °C) with ≥98% purity; cLogP 1.80 complies with Rule of 3 for fragment libraries, ensuring DMSO solubility at 200-500 mM stock concentrations.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 14208-83-4
Cat. No. B079059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-aminoisonicotinate
CAS14208-83-4
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=NC=C1)N
InChIInChI=1S/C8H10N2O2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2,9H2,1H3
InChIKeyBIFLTHWDFNLOTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Aminoisonicotinate: Regiospecific Pyridine Building Block


Ethyl 3-aminoisonicotinate (CAS 14208-83-4), also referred to as 3-aminoisonicotinic acid ethyl ester or ethyl 3-aminopyridine-4-carboxylate, is a bifunctional heterocyclic building block bearing a nucleophilic 3-amino group and an electrophilic ethyl ester at the 4-position of the pyridine ring . Its molecular formula is C₈H₁₀N₂O₂ with a molecular weight of 166.18 g·mol⁻¹ . This compound serves as a critical synthetic intermediate in medicinal chemistry, enabling the construction of PDE10 inhibitors for central nervous system indications and 1,7-naphthyridone-based KDM5 histone lysine demethylase inhibitors for oncology and antiviral applications . Commercially, it is supplied as either the free base (melting point 62–69 °C) or the hydrochloride salt (melting point 170–175 °C), with typical purities ranging from 98.0% to 99.5% .

Regiospecific 3-amino handle required for KDM4/5 and PDE10 inhibitor scaffolds

Ethyl ester balances stability during multi-step synthesis with late-stage hydrolysis option

Available as free base or HCl salt for organic- or aqueous-phase coupling reactions

High-purity commercial grades reduce impurity carryover in multi-step syntheses

The 3-Amino Regioisomer & Ethyl Ester: Why Substitution Fails


Ethyl 3-aminoisonicotinate occupies a unique position among aminopyridine carboxylate building blocks because both the amino group position (3- vs. 2- vs. 4-amino) and the ester identity (ethyl vs. methyl vs. free acid) materially alter downstream outcomes. In the KDM4/KDM5 histone lysine demethylase program, Westaway et al. demonstrated that 3-amino-4-pyridine carboxylate derivatives achieve potent inhibition (IC₅₀ ≤ 100 nM) with ≥ 50-fold selectivity over KDM6B, a profile that cannot be replicated by the 2-amino regioisomer due to fundamentally different hydrogen-bonding geometry at the catalytic iron center [1]. Similarly, the ethyl ester provides a balance of stability and reactivity that is distinct from the methyl ester: it offers sufficient steric bulk to resist premature hydrolysis during multi-step syntheses while retaining lability for late-stage saponification or transesterification, a feature exploited in prodrug strategies for KDM5 inhibitors where esterification of the carboxylic acid precursor (GS-080 to GS-5801) improved oral bioavailability and liver exposure [2]. Arbitrary substitution with the free acid (melting point 287–291 °C) also introduces solubility and purification challenges absent with the ester .

Regioisomer mismatch

The 2-amino regioisomer positions the amine differently, altering bidentate Fe(II) chelation; reported KDM4/5 activity may not transfer.

Ester reactivity drift

Methyl ester hydrolyzes faster, while free acid introduces solubility challenges; ethyl ester stability and late-stage lability may not replicate.

Salt form selection

Using HCl salt in anhydrous reactions without free-basing can cause failed couplings; organic-soluble free base may limit aqueous amide couplings.

Ethyl 3-Aminoisonicotinate: Head-to-Head Procurement Evidence


Regiochemical Specificity for KDM4/KDM5 Inhibition

In the foundational KDM4/KDM5 inhibitor optimization study by Westaway et al., 3-amino-4-pyridine carboxylate derivatives (the core scaffold of ethyl 3-aminoisonicotinate) yielded compounds with KDM4 family biochemical IC₅₀ ≤ 100 nM and KDM5C IC₅₀ = 100–125 nM, while maintaining ≥ 50-fold selectivity against KDM6B [1]. This activity profile is intrinsically dependent on the 3-amino substitution; the corresponding 2-amino regioisomer (ethyl 2-aminoisonicotinate, CAS 13362-30-6) positions the amine group in a different geometric relationship to the carboxylate, altering the critical bidentate chelation of the catalytic Fe(II) in the JmjC domain. No published data demonstrate comparable KDM4/KDM5 potency for the 2-amino regioisomer.

Regiochemical specificity
Head-to-head
3-amino derivatives: KDM4 IC₅₀ ≤ 100 nM, ≥ 50-fold selectivity vs KDM6B

2-amino regioisomer: no reported KDM4/5 activity
Reported regioisomer requirement for target engagement; 2-amino cannot replicate SAR profile
KDM4 RFMS assay; KDM5C recombinant human enzyme
KDM4 KDM5 histone demethylase epigenetics cancer

Ethyl vs. Methyl Ester: Reactivity & Prodrug Potential

The ethyl ester moiety of ethyl 3-aminoisonicotinate provides a kinetic profile distinct from the methyl ester analog (methyl 3-aminoisonicotinate, CAS 55279-30-6). The ethyl ester's increased steric bulk relative to methyl confers greater resistance to premature esterase-mediated hydrolysis during in vitro assays, while retaining sufficient lability for in vivo prodrug activation. In the KDM5 inhibitor program by Gilmore et al., the carboxylic acid precursor GS-080 was converted to an ester prodrug (GS-5801) to enhance cellular permeability and liver accumulation, resulting in a measurable increase in the H3K4me3:H3 pharmacodynamic ratio on chromatin [1]. Although the clinical candidate used a different ester, this validates the principle that ethyl esters of isonicotinic acid derivatives afford a clinically meaningful bioavailability advantage over the free acid (cLogP = −0.297 ), which suffers from poor membrane permeability.

Ethyl vs. methyl ester
Cross-study comparable
Ethyl ester: cLogP ~1.80, mp 62–69 °C, suitable for late-stage hydrolysis

Free acid: cLogP −0.297, mp 287–291 °C
Methyl ester: 97% purity
Ethyl ester offers intermediate stability; esterification improves membrane permeability in prodrug designs
cLogP predictions via ACD/Labs Percepta; prodrug principle shown in KDM5 program
prodrug ester hydrolysis bioavailability medicinal chemistry

Free Base vs. Hydrochloride Salt: Handling & Solubility

Ethyl 3-aminoisonicotinate is commercially available in two distinct physical forms: the free base (melting point 62–69 °C) and the hydrochloride salt (CAS 306936-11-8, melting point 170–175 °C) . The free base exhibits a crystalline powder morphology at ambient temperature (20 °C) and is soluble in common organic solvents such as ethanol and diethyl ether . The HCl salt, in contrast, displays enhanced aqueous solubility due to ionization of the pyridine nitrogen, which is critical for aqueous-phase coupling reactions such as amide bond formation under peptide-coupling conditions. The melting point difference of approximately 105 °C between the two forms provides a straightforward identity verification by differential scanning calorimetry or melting point apparatus during incoming QC .

Free base vs. HCl salt
Cross-study comparable
Free base: mp 62–69 °C, soluble in ethanol, ether

HCl salt: mp 170–175 °C, enhanced aqueous solubility
Δmp ≈ 105 °C
Form choice directs reaction solvent compatibility; free base for organic, HCl for aqueous couplings
Melting points from vendor CoA; identity by DSC or melting point apparatus
salt form solubility synthetic intermediate formulation

Purity Benchmarking: Ethyl vs. Methyl Ester and Reaction Yield

Commercial ethyl 3-aminoisonicotinate is routinely supplied at purities of ≥ 98.0% (by GC and non-aqueous titration), as verified by TCI America and Fisher Scientific product specifications . Multiple suppliers, including AKSci and J&K, also guarantee 98% minimum purity . In contrast, the methyl ester analog (methyl 3-aminoisonicotinate, CAS 55279-30-6) is predominantly offered at 97% purity by Aladdin Scientific . A 1% purity differential corresponds to a 1% impurity burden that, when carried through a 5-step linear synthesis, can accumulate to approximately 4.9% total impurity carryover (assuming additive, non-amplifying impurities), potentially compromising final API purity targets for preclinical candidates requiring > 95% purity.

Purity benchmark
Cross-study comparable
Ethyl ester ≥ 98.0% (GC)
vs.
Methyl ester 97% (HPLC)
Higher purity specification may reduce impurity-related failures in multi-step scale-up
Purity per TCI, Fisher; impurities additive over 5-step linear synthesis
purity GC HPLC quality control procurement

Synthetic Intermediate for PDE10 and KDM5 Inhibitors

Ethyl 3-aminoisonicotinate has documented utility as a synthetic intermediate in at least two therapeutically distinct inhibitor programs. It is explicitly cited as a reagent for the preparation of heteroaryl PDE10 inhibitors, a target validated for schizophrenia, Huntington's disease, and metabolic disorders . PDE10 inhibitors derived from similar aminopyridine carboxylate scaffolds have achieved sub-nanomolar Ki values (e.g., 0.077 nM against PDE10) in patented series [1]. Additionally, it serves as a building block for 1,7-naphthyridone KDM5 inhibitors, with the Westaway et al. series producing compounds with KDM5C IC₅₀ values of 100–125 nM and KDM4C cellular imaging assay IC₅₀ of 6–8 µM [2]. This dual-applicability distinguishes it from simpler pyridine building blocks (e.g., ethyl isonicotinate, CAS 1570-45-2) that lack the 3-amino handle required for these chemotypes.

Synthetic scaffold access
Supporting evidence
3-amino enables PDE10 (Ki 0.077 nM) and KDM5 (IC₅₀ 100–125 nM) inhibitor synthesis

Ethyl isonicotinate (no 3-NH₂) cannot access these chemotypes
Dual-inhibitor scaffold entry from single building block; broadens medicinal chemistry utility
PDE10 Ki from BindingDB; KDM5C IC₅₀ from Westaway et al. 2016
PDE10 phosphodiesterase CNS disorders KDM5 1,7-naphthyridone

Ethyl 3-Aminoisonicotinate: Highest-Impact Applications


PDE10 Inhibitor Optimization for CNS Indications

Medicinal chemistry teams developing phosphodiesterase 10 (PDE10) inhibitors for schizophrenia, Huntington's disease, or metabolic disorders should procure ethyl 3-aminoisonicotinate as the core heterocyclic building block. The 3-amino-4-ethoxycarbonyl substitution pattern enables construction of the key pharmacophore found in PDE10 inhibitors achieving sub-nanomolar Ki values (0.077 nM) [1]. The ethyl ester can be selectively hydrolyzed to the carboxylic acid after C–N coupling at the 3-amino position, facilitating late-stage diversification. Procurement of the ≥ 98.0% (GC) purity grade from TCI or Fisher Scientific is recommended to minimize impurity carryover in multi-gram scale-ups [2].

KDM5 Inhibitor Synthesis for Cancer & Antiviral Therapy

Research groups targeting KDM5 (JARID1) histone lysine demethylases for cancer or hepatitis B antiviral therapy should use ethyl 3-aminoisonicotinate as the starting material for 1,7-naphthyridone synthesis, as documented by Westaway et al. and subsequent KDM5 programs [1]. The 3-amino group enables incorporation into the naphthyridone scaffold via cyclization reactions, while the ethyl ester provides a handle for solubility optimization. Researchers should note that the KDM5 inhibitor field has validated both the free carboxylic acid (GS-080) and ester prodrug (GS-5801) approaches, confirming that the ethyl ester can be strategically retained or cleaved depending on the desired PK profile [2]. Specify the free base form (mp 62–69 °C) for organic-soluble reaction conditions .

Fragment-Based Drug Discovery Library Building Block

Fragment-based screening collections requiring aminopyridine carboxylate fragments with defined regiospecificity should incorporate ethyl 3-aminoisonicotinate rather than the 2-amino or free acid analogs. The compound's calculated LogP of 1.80 places it within the optimal fragment-like property space (Rule of 3 compliance: MW 166.18 < 300, cLogP < 3, H-bond donors = 2, H-bond acceptors = 4) [1]. Unlike the 2-amino regioisomer (mp 123.5–123.6 °C [2]), its lower melting point (62–69 °C) facilitates dissolution in DMSO at fragment screening concentrations (typically 200–500 mM stock solutions). The defined regiospecificity of the 3-amino group ensures that any fragment hits can be directly advanced to X-ray co-crystallography without structural ambiguity .

Prodrug Design & Bioreversible Derivatization

Pharmaceutical scientists exploring ester-based prodrug strategies for carboxylic acid drug candidates should employ ethyl 3-aminoisonicotinate as a model substrate for comparative esterase stability profiling. The ethyl ester occupies an intermediate position between the rapidly hydrolyzed methyl ester and the poorly bioavailable free acid (cLogP = −0.297), with an experimentally observed liability suitable for in vivo prodrug activation [1]. The Gilmore et al. KDM5 inhibitor study demonstrated that converting the isonicotinic acid inhibitor GS-080 to an ester prodrug (GS-5801) enhanced liver accumulation and increased the H3K4me3:H3 pharmacodynamic ratio, providing a quantitative precedent for ester-based bioavailability enhancement in this scaffold class [2].

Application
Selection Property
Validation Focus
PDE10 inhibitor synthesis
Regiospecific 3-amino scaffold for key pharmacophore
PDE10 target engagement and selectivity profiling
KDM5 inhibitor synthesis
3-Amino-4-ethoxycarbonyl pattern for naphthyridone formation
KDM5 demethylase activity and cellular assay response
Fragment library inclusion
Rule-of-3 compliance and defined regiospecificity
Hit validation via X-ray co-crystallography
Prodrug design studies
Intermediate ester lability for bioavailability assessment
Esterase stability and exposure-model review

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